ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
CAS No.: 1343190-46-4
Cat. No.: VC4286135
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.177
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343190-46-4 |
---|---|
Molecular Formula | C8H10F2N2O2 |
Molecular Weight | 204.177 |
IUPAC Name | ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate |
Standard InChI | InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | JRFXEYLSJAWNBT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=NN1C)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
The compound has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.18 g/mol . Key identifiers include:
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IUPAC Name: Ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate
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SMILES: CCOC(=O)C(C1=CC=NN1C)(F)F
Physical Properties
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Solubility | Limited data; soluble in DMSO | |
Density | 1.32 g/cm³ (predicted) |
The compound’s difluoromethyl group enhances metabolic stability and bioavailability, while the pyrazole ring contributes to π-π stacking interactions in biological systems .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves Stille cross-coupling or HATU-mediated amide coupling, followed by cyclization . A representative pathway includes:
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Step 1: Reaction of 5-chloro-2,3-difluoropyridine with an isoxazole stannane to form intermediate 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole .
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Step 3: Alkylation of naphthyridinone with ethyl 2-bromopropanoate, followed by hydrolysis to yield the racemic acid .
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Step 4: Chiral resolution via chromatography or Mitsunobu reaction to obtain the enantiomerically pure product .
Yield: 52–83% (depending on route) .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.52–8.59 (m, 2H, pyridine), 7.07 (s, 1H, isoxazole), 2.31 (s, 3H, CH₃) .
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¹³C NMR: Peaks at δ 145.5 (CF₂), 121.3 (q, J = 268.3 Hz, pyrazole), 89.5 (C=O) .
Biological Activity and Mechanisms
Compound | EC₅₀ (mg/L) vs S. sclerotiorum | EC₅₀ (mg/L) vs V. mali |
---|---|---|
5IIc | 0.20 | 3.68 |
Fluxapyroxad | 0.12 | 12.67 |
Boscalid | 0.11 | 14.83 |
Data adapted from .
The meso-methyl group in ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate analogs enhances antifungal potency by improving target binding .
Anticancer Activity
Fluorinated pyrazoles inhibit kinases like MET, with IC₅₀ values in the nanomolar range . For instance:
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Compound 5: MET biochemical IC₅₀ = 3 nM; cellular IC₅₀ = 9 nM .
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Unbound clearance (Clᵤ): 1.9 L/h/kg in rats, indicating favorable pharmacokinetics .
Applications in Drug Development
The compound’s scaffold is leveraged in:
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